![molecular formula C9H14N2S B14171308 2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a thiazole derivative, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine: A similar compound with a different substituent at the 2-position.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine: Another related compound with a methyl group at the 5-position.
Uniqueness
2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is unique due to its isopropyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
2-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H14N2S/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h6,10H,3-5H2,1-2H3 |
Clave InChI |
OFIRBQLDUSAMOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(S1)CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
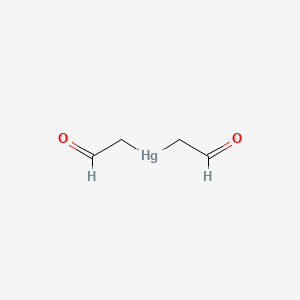

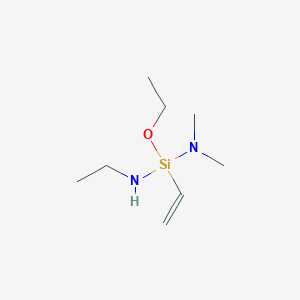


![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
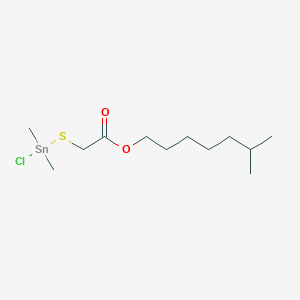
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
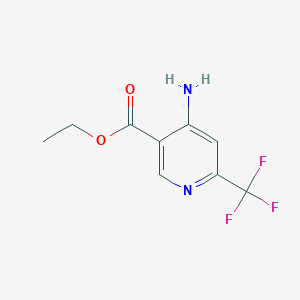
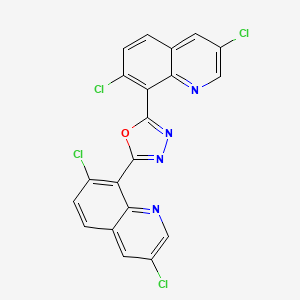
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
